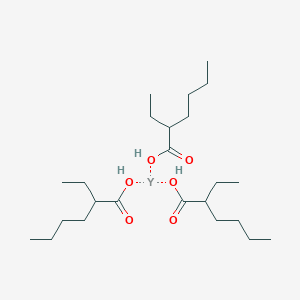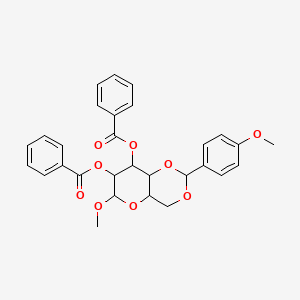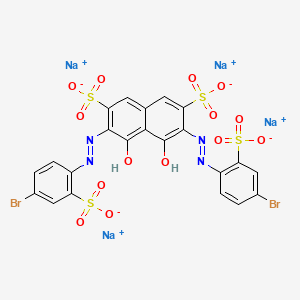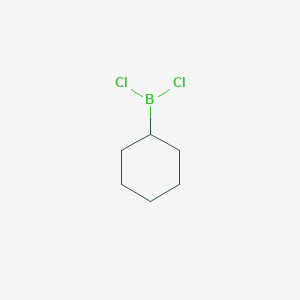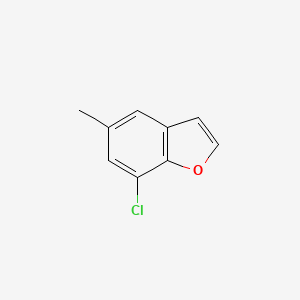
1-Benzyl-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl trifluoromethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl trifluoromethanesulfonate is a chemical compound known for its unique structure and reactivity
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl trifluoromethanesulfonate typically involves the following steps:
Formation of the Pyridazinone Core: The initial step involves the formation of the pyridazinone core through a cyclization reaction. This can be achieved by reacting appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction, often using benzyl halides in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1-Benzyl-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl trifluoromethanesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The pyridazinone core can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.
Coupling Reactions: The benzyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted pyridazinone derivative.
科学的研究の応用
1-Benzyl-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl trifluoromethanesulfonate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
作用機序
The mechanism of action of 1-Benzyl-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl trifluoromethanesulfonate depends on its specific application:
Pharmacological Effects: In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific disease or condition being targeted.
Material Properties: In material science, the compound’s electronic structure and reactivity can influence the properties of the materials it is incorporated into, such as conductivity or luminescence.
類似化合物との比較
- 1-Benzyl-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl acetate
- 1-Benzyl-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl bromide
- 1-Benzyl-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl iodide
Comparison: Compared to these similar compounds, 1-Benzyl-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group. This group enhances the compound’s reactivity, making it a more versatile intermediate in synthetic chemistry. Additionally, the trifluoromethanesulfonate group can impart unique electronic properties, making the compound valuable in material science applications.
特性
CAS番号 |
856250-49-2 |
|---|---|
分子式 |
C12H8ClF3N2O4S |
分子量 |
368.72 g/mol |
IUPAC名 |
(1-benzyl-5-chloro-6-oxopyridazin-4-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C12H8ClF3N2O4S/c13-10-9(22-23(20,21)12(14,15)16)6-17-18(11(10)19)7-8-4-2-1-3-5-8/h1-6H,7H2 |
InChIキー |
BBNGMNONHFCMHQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=C(C=N2)OS(=O)(=O)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


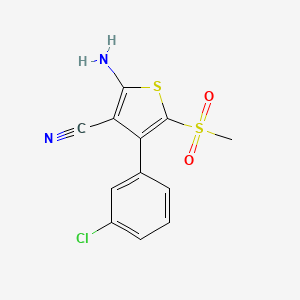

![(S)-1-[(S)-1-[Bis(3,5-xylyl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B12062759.png)
![[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[3-(2-pyridinyl-N)propylidene-C]ruthenium(II)](/img/structure/B12062764.png)

